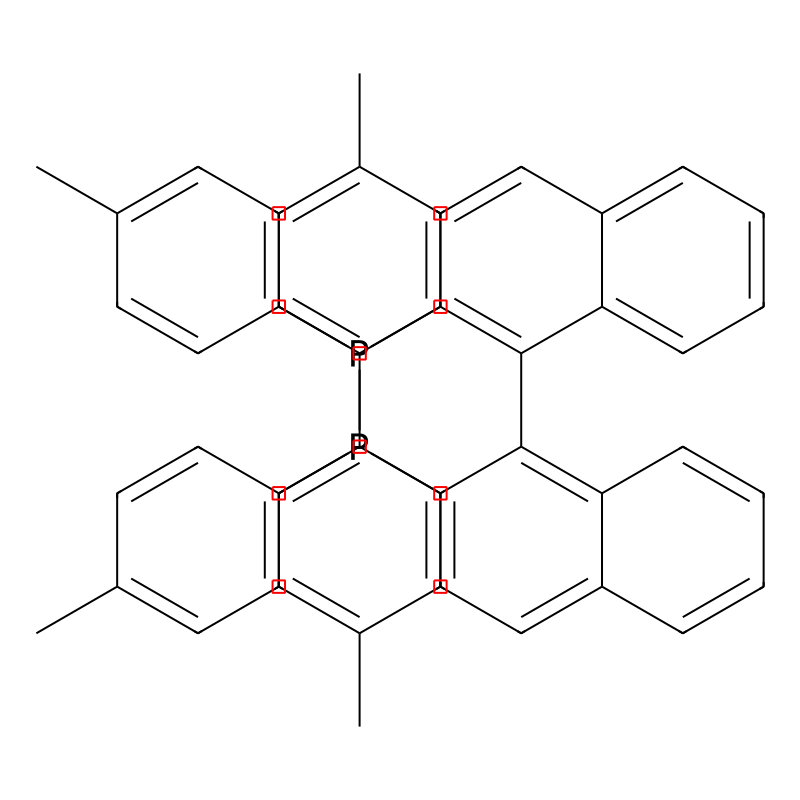

2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Asymmetric Catalysis

Tol-BINAP plays a crucial role in asymmetric catalysis, a field focused on creating molecules with a specific handedness (chirality). This is particularly important in the development of pharmaceuticals and other biologically active molecules, as their effectiveness can be highly dependent on their chirality. Tol-BINAP's ability to differentiate between enantiomers (mirror image molecules) makes it a valuable tool for creating enantioenriched products in various reactions, including:

- Hydrogenation: Tol-BINAP can be used as a ligand for rhodium and ruthenium catalysts in the asymmetric hydrogenation of alkenes, ketones, and imines. This reaction converts a double bond or a carbonyl group into a single bond with controlled stereochemistry.

- Hydroformylation: In hydroformylation reactions, Tol-BINAP can be employed with rhodium catalysts to selectively introduce an aldehyde group (R-CHO) to an alkene, again with control over the product's chirality.

- Aldol reactions: Tol-BINAP finds application in aldol reactions, which combine two carbonyl compounds to form a β-hydroxycarbonyl compound. This reaction can be highly stereoselective when mediated by Tol-BINAP-ligated catalysts.

These are just a few examples, and Tol-BINAP's versatility extends to various other asymmetric catalytic processes, making it a valuable tool for synthetic chemists.

Material Science

Beyond its role in catalysis, Tol-BINAP's unique properties are being explored in material science. Its ability to form self-assembled structures due to its chirality and aromatic interactions holds promise for applications in:

- Chiral separation membranes: These membranes can be designed to selectively allow the passage of specific enantiomers, crucial for purification purposes in various industries.

- Organic electronics: Tol-BINAP derivatives are being investigated for their potential use in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their ability to control charge transport and light emission properties.

2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl is a chiral bidentate ligand renowned for its utility in asymmetric catalysis. The compound, often referred to as T-BINAP, has the molecular formula and a molecular weight of approximately 678.796 g/mol. It exists as a white crystalline powder and is insoluble in water, with a melting point between 255°C and 257°C . This compound plays a crucial role in various catalytic processes due to its ability to form stable complexes with transition metals.

- Asymmetric Hydrogenation: It facilitates the hydrogenation of alkenes and cyclic anhydrides, producing optically active compounds .

- Cross-Coupling Reactions: This ligand is instrumental in palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds .

- Enantioselective Reactions: It catalyzes enantioselective allylation reactions, leading to the formation of chiral secondary alcohols from aldehydes .

The synthesis of 2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl typically involves the following steps:

- Formation of Binaphthyl Core: The initial step involves synthesizing the binaphthyl framework through coupling reactions.

- Phosphination: The introduction of di-p-tolylphosphine groups occurs via nucleophilic substitution reactions on the binaphthyl structure.

- Purification: The final product is purified through recrystallization or chromatography techniques to achieve high purity levels required for catalytic applications .

The unique aspect of 2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl lies in its specific chiral configuration and the presence of p-tolyl groups that enhance its steric and electronic properties compared to other similar ligands. This makes it particularly effective for certain asymmetric transformations that require high enantioselectivity.

Interaction studies involving 2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl primarily focus on its behavior with metal catalysts. Research indicates that the ligand forms strong chelation complexes with transition metals, significantly influencing their reactivity and selectivity in chemical transformations. Studies have shown that varying the metal center can lead to different catalytic outcomes, emphasizing the importance of ligand-metal interactions in catalysis .

Role in Iridium-Catalyzed Allylic Alkylation Reactions

2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl demonstrates exceptional performance as a chiral ligand in iridium-catalyzed allylic alkylation reactions, enabling highly regio- and enantioselective transformations [1] [2]. The air and water stable π-allyliridium carbon,oxygen-benzoate catalyst modified by 2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl facilitates asymmetric alkylations of diverse nucleophiles with racemic branched alkyl-substituted allylic acetates [1] [2]. These transformations proceed through neutral π-allylmetal intermediates, distinguishing them from cationic systems and accounting for their amphiphilic character [2].

Stereochemical Control in β-Stereogenic Amine Synthesis

The stereochemical control mechanisms in β-stereogenic amine synthesis involve sophisticated interactions between the chiral bisphosphine ligand and π-allyl complexes [1]. Density functional theory calculations reveal that enantioselectivity is governed by steric repulsions between the chiral bisphosphine ligand and the π-allyl of a dominant diastereomer of the stereogenic-at-metal complex [1]. The formation of β-stereogenic α-quaternary primary amines proceeds through early transition states that render the reaction less sensitive to steric effects [1].

| Parameter | Value | Reference |

|---|---|---|

| Enantiomeric Excess | 87-99% | [1] |

| Yield Range | 51-71% | [1] |

| Temperature | 80°C | [1] |

| Catalyst Loading | 5 mol% | [1] |

Computational studies demonstrate that stereogenicity at iridium is a critical determinant of enantioselectivity [1]. The four most favorable pathways involve specific diastereomeric complexes, with transition states leading to the major enantiomer being stabilized by 1.6-1.8 kilocalories per mole compared to those producing the minor enantiomer [1]. The absence of steric repulsions between 2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl and the allyl group in the most favorable transition state accounts for the observed stereoselectivity [1].

π-Allyliridium Complex Dynamics with 2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl Modification

The π-allyliridium complex dynamics are characterized by the existence of sixteen possible stereoisomers of the π-crotyliridium(III) complex, each exhibiting distinct reactivity and regioselectivity profiles [1]. Computational analysis reveals that different diastereomers show dramatically different electronic properties, with the most reactive isomer strongly favoring branched product formation with an activation barrier difference of 8.5 kilocalories per mole [1].

The electronic properties of diastereomeric π-crotyl complexes are significantly affected by trans effects of the bisphosphine and chelating carbon,oxygen-benzoate ligands on the stereogenic iridium center [1]. In specific diastereomers, due to stronger trans effects of aryl versus phosphine groups, addition occurs at sites trans to the aryl group, leading to branched products in certain isomers and linear products in others [1]. The proximal isomers, where the substituted carbon is trans to a phosphorus atom, demonstrate higher branched regioselectivity, consistent with stronger trans effects of phosphine versus carboxylate ligands [1].

Rhodium-Mediated Asymmetric Hydroformylation Processes

Rhodium complexes derived from 2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl exhibit remarkable catalytic activity in asymmetric hydroformylation reactions [3] [4]. These catalyst systems demonstrate exceptional substrate tolerance and regioselectivity, particularly for challenging olefinic substrates [5] [6]. The rhodium-2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl complexes operate under mild reaction conditions while maintaining high levels of enantio- and regiocontrol [3] [4].

Vinyl Acetate Substrate Specificity and Regioselectivity

Vinyl acetate represents a particularly challenging substrate for asymmetric hydroformylation due to its electronic properties and steric requirements [6] [7]. Rhodium-2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl catalysts demonstrate exceptional regioselectivity toward branched aldehyde formation when applied to vinyl acetate substrates [3] [6]. The regioselective hydroformylation of vinyl acetate catalyzed by rhodium complexes of naphthyl-based monodentate bulky phosphine and phosphite ligands shows that all naphthyl-based ligands favor formation of the desired branched aldehyde [6].

| Reaction Parameter | Value | Conditions |

|---|---|---|

| Branched Regioselectivity | 77-86% | 8.4 atm, 60°C |

| Conversion | 38-60% | 2 atm, 80°C |

| Reaction Pressure | 2-8.4 atm | Variable temperature |

| Temperature Range | 40-80°C | Variable pressure |

The hydroformylation reaction proceeds even at 2 atmospheres pressure and 80 degrees Celsius in the presence of diphosphines in the rhodium complex with large excess of triphenyl phosphine, resulting in vinyl acetate conversion from 38 to 60% with branched aldehyde regioselectivity from 53 to 82% [6]. High turnover frequency with excellent regioselectivity to branched aldehyde and high selectivity to aldehyde were observed with bulky phosphite ligands [6].

Comparative Performance with 3,5-Dimethylphenyl-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl Analogues

Comparative studies between 2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl and 3,5-dimethylphenyl-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl analogues reveal significant differences in catalytic performance [8] [9]. The structural modifications in the aromatic substituents profoundly impact the electronic and steric properties of the resulting metal complexes [8] [10].

3,5-Disubstituted 3,5-dimethylphenyl-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl ligands demonstrate that the 3,5-dialkyl meta effect and 3,3'-disubstitution can operate synergistically in rhodium-catalyzed hydrogenation of dehydroamino acids [8]. The substitution pattern shows that certain analogues outperform both 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl and 3,5-dimethylphenyl-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl in hydrogenation of methyl acetamido cinnamate [8].

Research demonstrates that the superiority of certain analogues over standard 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl in enantioselectivity was observed in hydrogenation of various unsaturated carboxylic acids [9]. For β-disubstituted acrylic acids, enhanced enantioselectivities of 93% versus 75% and 70% versus 27% were achieved with modified ligand systems compared to standard conditions [9].

Copper-Catalyzed Enantioselective Conjugate Additions

Copper-2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl catalyst systems excel in enantioselective conjugate addition reactions, particularly with organometallic nucleophiles [11] [12] [13]. These catalytic systems demonstrate exceptional tolerance for diverse substrate classes and maintain high levels of enantioselectivity across various reaction conditions [11] [14]. The copper-catalyzed processes benefit from the unique electronic properties imparted by the 2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl ligand framework [15].

Grignard Reagent Compatibility in α,β-Unsaturated Systems

The compatibility of Grignard reagents with copper-2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl catalysts in α,β-unsaturated systems represents a significant advancement in asymmetric synthesis [11] [12]. The catalytic system enables highly enantioselective 1,4-conjugate addition of Grignard reagents to α,β-unsaturated esters with exceptional stereochemical control [11].

| Substrate Type | Yield (%) | Enantiomeric Excess (%) | Reference |

|---|---|---|---|

| α,β-Unsaturated Esters | 84 | 96 | [12] |

| α,β-Unsaturated Thioesters | 75-92 | 84-98 | [13] |

| α,β-Unsaturated Ketones | 84 | 96 | [12] |

| α,β-Unsaturated Aldehydes | Variable | 73-92 | [14] |

The mechanism of enantioselective 1,4-addition of Grignard reagents to α,β-unsaturated carbonyl compounds promoted by copper complexes involves kinetic studies supporting reductive elimination as the rate-limiting step [15]. The thermodynamic activation parameters were determined from temperature dependence of the reaction rate, revealing the roles of solvent, copper halide, and Grignard reagent in the catalytic process [15].

The asymmetric conjugate addition of Grignard reagents affords only moderate to good regio- and enantioselectivities when applied to α,β-unsaturated aldehydes, while zinc reagents and aluminum reagents provide good to excellent regio- and enantioselectivities [14]. The reactivity and regio- and enantioselectivities are strongly dependent on reaction conditions and substrates [14].

Cyclopropanation via Tandem Addition-Trapping Mechanisms

The tandem conjugate addition-intramolecular enolate trapping mechanism represents an innovative approach to cyclopropane synthesis using copper-2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl catalysts [12] [13]. This methodology enables the formation of trans-1-alkyl-2-substituted cyclopropanes with exceptional enantioselectivity and yield [12] [13].

Copper-2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl-catalyzed conjugate addition of Grignard reagents to 4-chloro-α,β-unsaturated esters, thioesters, and ketones leads to 4-chloro-3-alkyl-substituted products in up to 84% yield and up to 96% enantiomeric excess upon protonation of corresponding enolates at low temperature [12] [13]. The tandem conjugate addition-enolate trapping yields trans-1-alkyl-2-substituted cyclopropanes in up to 92% yield and up to 98% enantiomeric excess [12] [13].

| Grignard Reagent | Product Yield (%) | Enantiomeric Excess (%) | Temperature (°C) |

|---|---|---|---|

| Hexylmagnesium Bromide | 87 | 94 | -78 to RT |

| Methylmagnesium Bromide | 87 | 98 | -78 to RT |

| Ethylmagnesium Bromide | 67 | 95 | -78 to RT |

| Isopropylmagnesium Bromide | 89 | 70 | -78 to RT |

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant